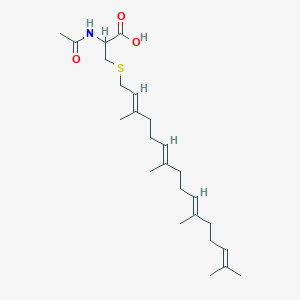![molecular formula C44H32Cl2P2Ru B152572 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 132071-87-5](/img/structure/B152572.png)
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Convenient Synthesis of Anionic Dinuclear Ruthenium(II) Complexes
The study presented in the first paper outlines a practical one-pot synthesis method for anionic dinuclear ruthenium complexes with chelating diphosphine ligands, specifically focusing on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) . The synthesis involves the treatment of cationic ruthenium complexes with dialkylammonium salts, resulting in quantitative yields of the desired anionic dinuclear complexes. These complexes exhibit high activity and enantioselectivity when used as catalysts for the asymmetric hydrogenation of ketonic substrates. The molecular structure, confirmed by X-ray analysis, features a bioctahedral arrangement with hydrogen bonds between the diethylammonium cation and terminal chloro-ligands, indicating a robust and specific molecular architecture .
A Trichloro-Bridged Binuclear Ruthenium Complex
In the second paper, researchers describe the unexpected synthesis of a trichloro-bridged dinuclear Ru(II) complex when attempting to react [Ru(III)Cl(3)(tripod)] with 1,4-bis(diphenylphosphino)butane . The resulting complex, [Ru(2)Cl(3)(tripod)(2)]PF(6).C(2)H(6)O, is diamagnetic at room temperature, as indicated by its magnetic moment. The single-crystal X-ray structure determination reveals a unique geometry where two Ru atoms are bridged by three Cl atoms, and each Ru atom is coordinated to three P atoms from a tripod ligand. The Ru...Ru distance and the Cl-Ru-Cl bond angles are precisely determined, providing insight into the complex's molecular structure .
Synthesis Analysis
The synthesis methods described in both papers involve the use of ruthenium complexes and phosphine ligands to create dinuclear structures. The one-pot synthesis approach in the first paper is particularly noteworthy for its efficiency and high yield, making it a valuable method for producing catalysts for asymmetric hydrogenation reactions . The unexpected synthesis in the second paper highlights the potential for discovering new complexes during the reaction of known compounds .
Molecular Structure Analysis
The molecular structures of the complexes in both studies are characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms and the geometry of the complexes. The anionic dinuclear complex in the first paper has a bioctahedral structure with specific hydrogen bonding patterns, while the trichloro-bridged dinuclear complex in the second paper features a staggered arrangement of bridging Cl atoms and an eclipsed configuration of the P(3)Ru units .
Chemical Reactions Analysis
The complexes synthesized in these studies are not only structurally interesting but also functionally significant, particularly in catalysis. The anionic dinuclear complexes from the first paper are shown to be highly active and enantioselective catalysts for the hydrogenation of ketonic substrates . This demonstrates the potential application of these complexes in industrial and pharmaceutical chemistry, where the production of enantiomerically pure compounds is crucial.
Physical and Chemical Properties Analysis
The physical properties, such as the magnetic moment of the complex in the second paper, provide additional layers of understanding of these compounds. The diamagnetic nature of the trichloro-bridged dinuclear complex suggests a low-spin state of the Ru(II) centers, which is consistent with the observed molecular structure . The chemical properties, including reactivity and catalytic performance, are exemplified by the complexes' ability to facilitate asymmetric hydrogenation with high selectivity .
Propriétés
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKBVMDAGDTOQB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) | |
CAS RN |
132071-87-5, 134524-84-8 |
Source


|
| Record name | (R)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dichlororuthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

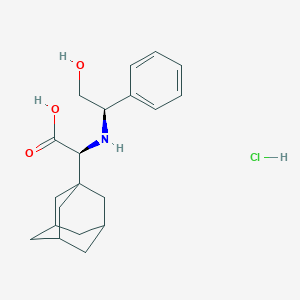
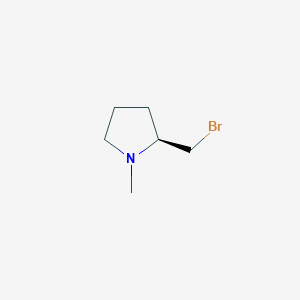
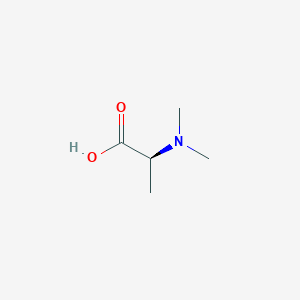
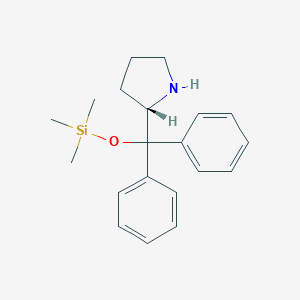
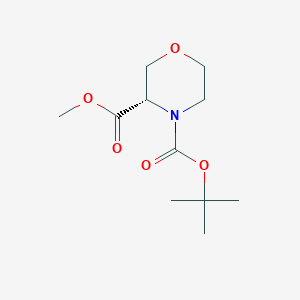


![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)


